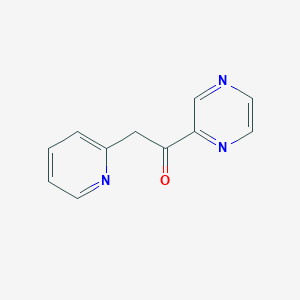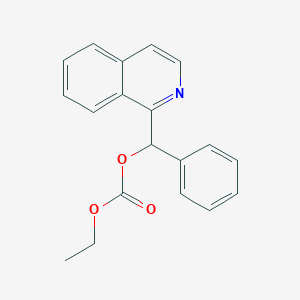
3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone: is a synthetic compound known for its diverse applications in scientific research. It is a derivative of nitrofuran and oxazolidinone, which are classes of compounds with significant biological activities. This compound is particularly noted for its antibacterial and antiprotozoal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone typically involves the reaction of 5-nitrofuran acrylaldehyde with hydrazine hydrate, urea, and ethyl chloroacetate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions: 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone is used as a precursor for synthesizing other biologically active compounds.
Biology: In biological research, this compound is studied for its antibacterial and antiprotozoal properties. It has been shown to inhibit the growth of various bacterial strains and protozoa, making it a valuable tool in microbiology.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its antibacterial properties make it a candidate for developing new antibiotics.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to act as an intermediate in chemical synthesis makes it valuable for manufacturing various products.
Mécanisme D'action
The mechanism of action of 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone involves its interaction with bacterial enzymes and DNA. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .
Molecular Targets and Pathways:
Bacterial Enzymes: The compound targets bacterial enzymes involved in DNA synthesis and repair.
DNA Damage: The reactive intermediates formed during the reduction process cause DNA strand breaks and other forms of damage.
Comparaison Avec Des Composés Similaires
Furagin: An imidazolidine-2,4-dione that is structurally similar and used as a nitrofuran antibiotic.
Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.
Uniqueness: 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone is unique due to its combined nitrofuran and oxazolidinone structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its broad spectrum of applications in scientific research make it a versatile compound.
Propriétés
Numéro CAS |
3318-78-3 |
|---|---|
Formule moléculaire |
C10H9N3O5 |
Poids moléculaire |
251.20 g/mol |
Nom IUPAC |
3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C10H9N3O5/c14-10-12(6-7-17-10)11-5-1-2-8-3-4-9(18-8)13(15)16/h1-5H,6-7H2/b2-1+,11-5+ |
Clé InChI |
VVCKHODQOZBLBQ-UAIOPKHMSA-N |
SMILES isomérique |
C1COC(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
C1COC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Dimethyl-6-(pyrrolidin-1-yl)cyclohepta[c]pyrrole](/img/structure/B12911579.png)








![2'-Deoxy-N-[3,4-dihydroxy-2-(phenylselanyl)butyl]guanosine](/img/structure/B12911635.png)


![Glycine, N-[2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-1-oxopropyl]-](/img/structure/B12911663.png)
![7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12911668.png)
